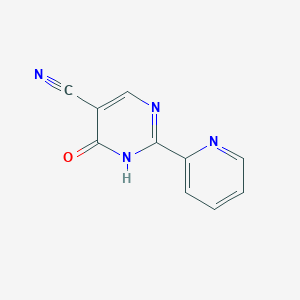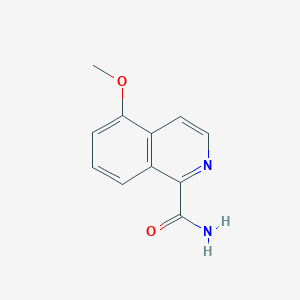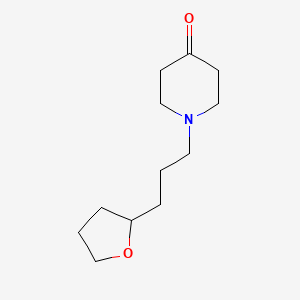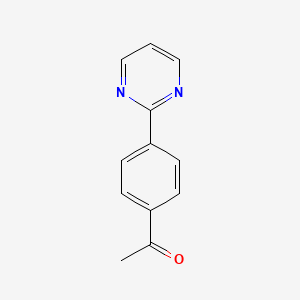![molecular formula C8H7BrN4O2 B15223186 8-Bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15223186.png)
8-Bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with bromine, methyl, and nitro substituents at specific positions. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the cyclization of 2-pyridyl-substituted amidines or guanidines. For instance, the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide can yield the desired triazolopyridine . Another method involves the reaction of 2-aminopyridines with nitriles under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. Microwave-mediated, catalyst-free synthesis has been reported as an eco-friendly and efficient method for producing triazolopyridines . This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in high yields and short reaction times .
化学反应分析
Types of Reactions
8-Bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 8-substituted derivatives.
Reduction: Formation of 6-amino derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
科学研究应用
8-Bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes such as Janus kinases and RORγt
Material Science: Used in the development of light-emitting materials for organic light-emitting diodes (OLEDs).
Biological Research: Investigated for its potential as an anti-cancer agent and in the treatment of cardiovascular disorders.
作用机制
The mechanism of action of 8-Bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, as a Janus kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction. This inhibition can lead to the suppression of inflammatory responses and cell proliferation .
相似化合物的比较
Similar Compounds
Uniqueness
8-Bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C8H7BrN4O2 |
|---|---|
分子量 |
271.07 g/mol |
IUPAC 名称 |
8-bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrN4O2/c1-4-6(13(14)15)3-12-8(7(4)9)10-5(2)11-12/h3H,1-2H3 |
InChI 键 |
IBWFKQPUKKTUMM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=NC(=NN2C=C1[N+](=O)[O-])C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Chloro-6,7-diiodo-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B15223127.png)
![5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B15223145.png)


![Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate](/img/structure/B15223162.png)


![2-Bromo-1H-benzo[d]imidazol-7-amine](/img/structure/B15223174.png)




